N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is a complex organic compound with the molecular formula C16H14N4O6S. It is known for its unique structure, which includes a benzoxadiazole moiety and a benzodioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe final step involves coupling the benzoxadiazole derivative with the benzodioxole-5-carboxamide under specific reaction conditions .
Industrial Production Methods
the synthesis process in a laboratory setting can be scaled up for industrial purposes with appropriate modifications to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives, depending on the substituents introduced .
Scientific Research Applications
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s fluorescent properties make it useful in imaging and tracking biological processes.
Mechanism of Action
The mechanism of action of N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The benzoxadiazole moiety is known to interact with various enzymes and receptors, modulating their activity. The compound’s fluorescent properties also allow it to be used as a probe in studying cellular pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}biphenyl-4-carboxamide: This compound has a similar structure but includes a biphenyl group instead of a benzodioxole ring.
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-6-carboxamide:
Uniqueness
N-{2-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]ethyl}-1,3-benzodioxole-5-carboxamide is unique due to its combination of a benzoxadiazole moiety and a benzodioxole ring. This structure imparts specific chemical and physical properties, such as fluorescence and reactivity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C16H14N4O6S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2,1,3-benzoxadiazol-4-ylsulfonylamino)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O6S/c21-16(10-4-5-12-13(8-10)25-9-24-12)17-6-7-18-27(22,23)14-3-1-2-11-15(14)20-26-19-11/h1-5,8,18H,6-7,9H2,(H,17,21) |
InChI Key |
QVXZDXIIVDAXSH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=CC4=NON=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.